

what are the chemical properties of 2-((Tosyloxy)amino)ethanamine

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Compound of Interest

Compound Name: 2-((Tosyloxy)amino)ethanamine

Cat. No.: B066805

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An In-depth Technical Guide to 2-((Tosyloxy)amino)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, expected reactivity, and potential applications of **2-((Tosyloxy)amino)ethanamine**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known computational data with established chemical principles to offer a robust theoretical framework for researchers.

Chemical and Physical Properties

2-((Tosyloxy)amino)ethanamine, with the CAS number 175205-36-4, is an organic compound featuring a primary amine, a secondary amine, and a tosyloxyamino group. Its structure suggests a versatile molecule with potential applications in organic synthesis and medicinal chemistry.

Compound Identification



Identifier	Value
IUPAC Name	(2-aminoethylamino) 4- methylbenzenesulfonate[1]
CAS Number	175205-36-4
Molecular Formula	C ₉ H ₁₄ N ₂ O ₃ S[1]
Molecular Weight	230.29 g/mol [1]
Canonical SMILES	CC1=CC=C(C=C1)S(=O)(=O)ONCCN
InChI Key	RWUMUZOGZPNCIL-UHFFFAOYSA-N

Computed Physicochemical Properties

The following properties have been computationally predicted and are provided by PubChem. [1]

Property	Value
XLogP3	0.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	4
Exact Mass	230.07251349
Monoisotopic Mass	230.07251349
Topological Polar Surface Area	89.8 Ų
Heavy Atom Count	15
Formal Charge	0
Complexity	266

Reactivity Profile



The reactivity of **2-((Tosyloxy)amino)ethanamine** is dictated by its three main functional groups: the primary amine, the secondary amine, and the N-tosyloxyamino moiety.

- Primary and Secondary Amines: These groups are nucleophilic and basic. They are
 expected to react with electrophiles such as alkyl halides, acyl chlorides, and
 aldehydes/ketones. The primary amine is generally more sterically accessible and may
 exhibit higher reactivity in some cases.
- N-Tosyloxyamino Group: The N-O bond in the tosyloxyamino group is relatively weak and can be cleaved under certain conditions. The tosylate is an excellent leaving group, which could facilitate rearrangements or fragmentation reactions. This group may also be susceptible to reduction.
- Tosyl Group: The aromatic ring of the tosyl group can undergo electrophilic aromatic substitution. The sulfonyl group is generally stable but can be cleaved under strong reducing conditions.

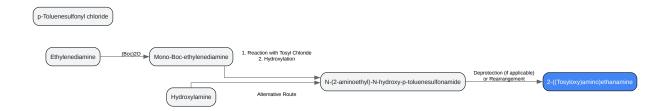
Proposed Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **2-((Tosyloxy)amino)ethanamine** is not readily available in the literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

Proposed Synthetic Pathway

A potential synthesis could involve the mono-protection of ethylenediamine, followed by reaction with p-toluenesulfonyl chloride, and subsequent deprotection. A more direct, though likely less selective, approach would be the direct reaction of hydroxylamine with a tosylated ethylenediamine derivative. A plausible route is outlined below:





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Caption: Proposed synthetic workflow for **2-((Tosyloxy)amino)ethanamine**.

General Experimental Protocol for N-Tosylation of an Amine

This is a general procedure and would require optimization for the specific substrate.

- Dissolution: Dissolve the amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.
- Tosyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1 equivalent) portion-wise, keeping the temperature below 5 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.



 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.
- Methyl Protons: A singlet around 2.4 ppm corresponding to the methyl group on the tosyl moiety.
- Ethylenediamine Protons: A series of multiplets in the aliphatic region (~2.7-3.5 ppm) for the two methylene groups of the ethylenediamine backbone. The exact chemical shifts and coupling patterns would depend on the solvent and the protonation state of the amines.
- Amine Protons: Broad singlets for the NH and NH₂ protons, the chemical shifts of which would be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

- Aromatic Carbons: Four signals in the aromatic region (~127-145 ppm).
- Methylene Carbons: Two signals in the aliphatic region (~40-50 ppm).
- Methyl Carbon: A signal around 21 ppm.

IR Spectroscopy (Predicted)

• N-H Stretching: Broad absorptions in the range of 3300-3500 cm⁻¹ corresponding to the primary and secondary amines.



- S=O Stretching: Strong, characteristic absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
- C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ region.
- Aromatic C-H Stretching: Absorptions around 3000-3100 cm⁻¹.

Mass Spectrometry (Predicted)

- Molecular Ion (M+): A peak corresponding to the molecular weight (230.29 g/mol).
- Major Fragments: Fragmentation would likely involve the loss of the tosyl group (m/z 155),
 cleavage of the N-O bond, and fragmentation of the ethylenediamine backbone.

Potential Biological Activity and Signaling Pathways

The biological activity of **2-((Tosyloxy)amino)ethanamine** has not been reported. However, its structural motifs suggest potential areas for investigation.

- Ethylenediamine Moiety: Ethylenediamine is a common scaffold in many biologically active compounds, including antihistamines and chelating agents.
- Tosyl Group: The tosyl group can influence the lipophilicity and metabolic stability of a
 molecule. In some cases, tosyl-protected compounds have shown enhanced biological
 activity compared to their unprotected counterparts. For instance, Tosyl-Samroiyotmycin A
 displayed significantly higher antiplasmodial activity than the natural product.

Given the presence of the ethylenediamine core, this compound could potentially interact with targets that recognize diamines, such as certain receptors or enzymes. A hypothetical interaction is depicted below.



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Caption: Hypothetical binding mode of **2-((Tosyloxy)amino)ethanamine**.



Conclusion

2-((Tosyloxy)amino)ethanamine is a compound with interesting structural features that suggest potential utility in synthetic and medicinal chemistry. While experimental data is currently scarce, this guide provides a theoretical framework for its properties, reactivity, and potential applications. Further experimental investigation is warranted to fully characterize this molecule and explore its potential. Researchers are encouraged to use the information presented herein as a starting point for their own studies.

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References

- 1. Total Synthesis of Tosyl-Samroiyotmycin A and Its Biological Profiling PMC [pmc.ncbi.nlm.nih.gov]
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